molecular formula C22H20F5N3O3 B12829078 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

Cat. No.: B12829078
M. Wt: 469.4 g/mol
InChI Key: OJPLJFIFUQPSJR-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure and properties, making it a subject of interest in medicinal chemistry and pharmacology. This compound is also referred to by its synonyms, RO4929097 and KK8645V7LE .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. The compound’s mechanism of action involves binding to the active site of gamma-secretase, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzodbenzazepin-7-yl]-N’-(2,2,3,3,3-pentafluoropropyl)propanediamide stands out due to its unique combination of functional groups, which confer specific properties such as increased stability and selectivity for gamma-secretase. This makes it a valuable tool in both research and potential therapeutic applications .

Biological Activity

2,2-Dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide, commonly referred to as RO4929097, is a potent small-molecule inhibitor of gamma-secretase. This compound has been extensively studied for its biological activity, particularly in the context of cancer therapy due to its role in inhibiting Notch signaling pathways.

  • Chemical Formula : C22H20F5N3O3
  • Molecular Weight : 469.405 g/mol
  • CAS Number : 847925-91-1
  • Solubility : Soluble in DMSO (≥23.47 mg/mL), insoluble in water .

RO4929097 functions by inhibiting gamma-secretase, an enzyme critical for the cleavage of Notch receptors. This inhibition prevents the activation of Notch signaling pathways, which are often upregulated in various malignancies. The compound exhibits an IC50 value of approximately 4 nM, indicating its potent inhibitory activity against gamma-secretase .

Antitumor Activity

RO4929097 has demonstrated significant antitumor activity across various cancer types:

  • In Vitro Studies :
    • Impaired growth of melanoma cell lines.
    • Reduced colony formation in breast cancer cell lines.
    • Inhibition of tumor cell proliferation was observed in multiple cancer cell lines treated with RO4929097 .
  • In Vivo Studies :
    • Decreased tumor formation in xenograft models for colorectal, pancreatic, lung cancer, and melanoma.
    • In NOD/SCID/IL2gammaR-/- mice models injected with melanoma cells (WM3248), RO4929097 treatment resulted in significantly lower tumor weights and reduced expression of melanoma stem cell markers compared to control groups .

Clinical Trials

RO4929097 has been evaluated in several clinical trials as both a monotherapy and in combination with other anticancer agents. These trials have highlighted its potential effectiveness in treating advanced solid tumors .

Case Studies

Several case studies have documented the effects of RO4929097 on specific cancer types:

  • Breast Cancer : A study noted that RO4929097 reduced the tumorigenic potential of inflammatory breast cancer cells by inhibiting Notch signaling pathways .
  • Melanoma : Research indicated that treatment with RO4929097 led to a reduction in tumor initiation and growth in melanoma models .

Comparative Analysis with Other Compounds

The following table summarizes the comparative efficacy and selectivity of RO4929097 against other known gamma-secretase inhibitors:

Compound NameStructureKey Features
RO4929097C22H20F5N3O3Highly selective for gamma-secretase; potent antitumor activity
SemagacestatC21H25N3O3Less selective; primarily used for Alzheimer's disease
LY450139C20H22N4O3SPotent but less effective against cancer cells compared to RO4929097
MK-0752C19H21F3N4O2Selective Notch inhibitor but variable efficacy across cancers

Properties

Molecular Formula

C22H20F5N3O3

Molecular Weight

469.4 g/mol

IUPAC Name

2,2-dimethyl-N-(6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl)-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

InChI

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)

InChI Key

OJPLJFIFUQPSJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O

Origin of Product

United States

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